(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone
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Overview
Description
(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.82. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Drug Design
Heterocyclic compounds, like the one , are pivotal in drug discovery and development. Their structural diversity and complexity allow for a wide range of biological activities. Research on similar heterocyclic compounds has led to advancements in medicinal chemistry, particularly in the synthesis and pharmacological evaluation of molecules with potential therapeutic applications. For instance, studies have explored the synthesis of pyrimido[4,5-b]quinolines, highlighting the biological significance of fused heterocycles in enhancing the activity of pyrimidine nucleuses, which are core components in many pharmaceuticals (R. Nandha kumar, et al., 2001).
Application in Targeting G Protein-Biased Agonists
Research into structurally complex molecules also encompasses the development of G protein-biased agonists, which have therapeutic potential due to their selective signaling pathways. These agonists are designed to minimize side effects while maintaining efficacy in pain management and potentially other conditions (Kendall L. Mores, et al., 2019).
Morpholino Oligos in Gene Function Studies
The use of morpholino oligos represents another area of scientific research relevant to the structural motifs present in the compound of interest. These oligos are employed to inhibit gene function in various model organisms, demonstrating the utility of complex molecules in genetic research (J. Heasman, 2002).
Bioactive Properties of Heterocyclic Compounds
The bioactive properties of heterocyclic compounds, particularly those containing furan and thiophene rings, are critical in the development of nucleobase, nucleoside, and nucleotide analogs with potential antiviral, antitumor, and antimycobacterial activities. These properties underscore the importance of complex heterocyclic compounds in the design of new therapeutic agents (T. Ostrowski, 2022).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the arrest of cell proliferation . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This interruption in the cell cycle can lead to apoptosis, or programmed cell death, within the affected cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within the affected cells . These effects contribute to the compound’s potential as a cancer treatment.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c16-13-2-1-12(23-13)14(21)20-8-10-7-17-15(18-11(10)9-20)19-3-5-22-6-4-19/h1-2,7H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSUVRHTVWSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.